molecular formula C18H18BrClN6O3 B10877172 N-[2-[(2-Bromobenzoyl)amino]ethyl]-3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide CAS No. 1006334-00-4

N-[2-[(2-Bromobenzoyl)amino]ethyl]-3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10877172
CAS No.: 1006334-00-4
M. Wt: 481.7 g/mol
InChI Key: YCECTTJPYJZGOL-UHFFFAOYSA-N
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Description

imidazoles . Imidazole is a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA structures .

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One possible synthetic route includes coupling 2-aminoimidazole with 2-bromobenzoyl chloride, followed by further reactions to introduce the pyrazole and oxadiazole moieties. Detailed reaction conditions and intermediates would need to be explored in the laboratory.

Industrial Production:: While industrial-scale production methods for this specific compound are not widely documented, similar strategies used for related imidazole derivatives could serve as a starting point.

Chemical Reactions Analysis

Reactions:: N-[2-[(2-Bromobenzoyl)amino]ethyl]-3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide likely undergoes various chemical transformations, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation reactions using bromine or chlorine.

Major Products:: The specific products formed during these reactions would depend on the reaction conditions and substituents present in the compound.

Scientific Research Applications

Chemistry:: Imidazole derivatives find applications in medicinal chemistry, catalysis, and materials science.

Biology and Medicine::

    Antibacterial: Imidazole-containing compounds often exhibit antibacterial properties.

    Antifungal: They may also combat fungal infections.

    Anticancer: Some imidazole derivatives show promise as potential anticancer agents.

Industry:: Imidazole-based compounds serve as building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The precise mechanism by which N-[2-[(2-Bromobenzoyl)amino]ethyl]-3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have specific information on closely related compounds, exploring the literature for structurally similar imidazole derivatives would provide insights into its uniqueness.

Properties

CAS No.

1006334-00-4

Molecular Formula

C18H18BrClN6O3

Molecular Weight

481.7 g/mol

IUPAC Name

N-[2-[(2-bromobenzoyl)amino]ethyl]-3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C18H18BrClN6O3/c1-10-15(20)11(2)26(24-10)9-14-23-18(29-25-14)17(28)22-8-7-21-16(27)12-5-3-4-6-13(12)19/h3-6H,7-9H2,1-2H3,(H,21,27)(H,22,28)

InChI Key

YCECTTJPYJZGOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=NOC(=N2)C(=O)NCCNC(=O)C3=CC=CC=C3Br)C)Cl

Origin of Product

United States

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